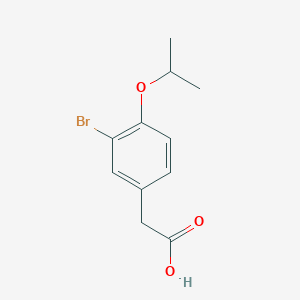

3-Bromo-4-isopropoxyphenylacetic Acid

Description

BenchChem offers high-quality 3-Bromo-4-isopropoxyphenylacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-isopropoxyphenylacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDOZWNAMRDCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-isopropoxyphenylacetic Acid

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Bromo-4-isopropoxyphenylacetic Acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing researchers and development professionals with the necessary insights for successful implementation and optimization.

Introduction and Strategic Overview

3-Bromo-4-isopropoxyphenylacetic Acid is a substituted phenylacetic acid derivative. The unique combination of a bromine atom and an isopropoxy group on the phenyl ring makes it a key intermediate for the synthesis of various biologically active molecules. The strategic approach to its synthesis involves a multi-step process commencing from the readily available starting material, 4-hydroxyphenylacetic acid.

The selected synthetic pathway is designed for efficiency and control over regioselectivity, proceeding through the following key transformations:

-

Esterification: Protection of the carboxylic acid functionality to prevent unwanted side reactions in subsequent steps.

-

Bromination: Regioselective introduction of a bromine atom onto the aromatic ring.

-

Williamson Ether Synthesis: Formation of the isopropoxy ether linkage.

-

Hydrolysis: Deprotection of the carboxylic acid to yield the final product.

This guide will elaborate on the rationale behind the choice of reagents and reaction conditions for each step, supported by established chemical principles and literature precedents.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a clear, multi-step process.

Figure 1: Proposed synthetic pathway for 3-Bromo-4-isopropoxyphenylacetic Acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

Objective: To protect the carboxylic acid group as a methyl ester, preventing its interference in the subsequent bromination and etherification steps.

Protocol:

-

To a solution of 4-hydroxyphenylacetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-hydroxyphenylacetate.

Causality and Expertise: The Fischer esterification is a classic and reliable method for this transformation. The use of a catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, which is a large excess of one of the reactants.

Step 2: Regioselective Bromination

Objective: To introduce a bromine atom at the C-3 position of the aromatic ring.

Protocol:

-

Dissolve methyl 4-hydroxyphenylacetate in glacial acetic acid.[1][2]

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.[1][2]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into cold water to precipitate the product.[1]

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure methyl 3-bromo-4-hydroxyphenylacetate.

Authoritative Grounding: The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is already substituted, bromination occurs selectively at one of the ortho positions (C-3 or C-5). The use of glacial acetic acid as a solvent helps to moderate the reactivity of bromine.[2]

Step 3: Williamson Ether Synthesis for Isopropoxy Group Introduction

Objective: To form the isopropoxy ether at the phenolic hydroxyl group.

Protocol:

-

To a solution of methyl 3-bromo-4-hydroxyphenylacetate in acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.

-

Add 2-bromopropane to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield methyl 3-bromo-4-isopropoxyphenylacetate.

Trustworthiness and Mechanistic Insight: The Williamson ether synthesis is a robust method for forming ethers.[3][4][5][6][7] In this SN2 reaction, the potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction, and potassium iodide can facilitate the reaction through in situ formation of the more reactive 2-iodopropane (Finkelstein reaction).

Step 4: Saponification to the Final Product

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Protocol:

-

Dissolve methyl 3-bromo-4-isopropoxyphenylacetate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue with cold dilute hydrochloric acid to a pH of 2-3, causing the product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Bromo-4-isopropoxyphenylacetic Acid.

Self-Validating System: Saponification is a straightforward and high-yielding method for ester hydrolysis. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl. The final acidic workup is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 4-Hydroxyphenylacetic Acid | Methanol, H₂SO₄ (cat.) | Methyl 4-hydroxyphenylacetate | >95 |

| 2 | Methyl 4-hydroxyphenylacetate | Bromine, Acetic Acid | Methyl 3-bromo-4-hydroxyphenylacetate | 70-80 |

| 3 | Methyl 3-bromo-4-hydroxyphenylacetate | 2-Bromopropane, K₂CO₃ | Methyl 3-bromo-4-isopropoxyphenylacetate | 85-95 |

| 4 | Methyl 3-bromo-4-isopropoxyphenylacetate | NaOH, H₂O/MeOH | 3-Bromo-4-isopropoxyphenylacetic Acid | >90 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 3-Bromo-4-isopropoxyphenylacetic Acid. By employing a sequence of well-established and understood reactions—Fischer esterification, electrophilic aromatic bromination, Williamson ether synthesis, and saponification—this guide offers a robust framework for researchers in the field of drug discovery and organic synthesis. The provided protocols and mechanistic insights are intended to empower scientists to confidently reproduce and adapt this synthesis for their specific research needs.

References

-

PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid.[Link]

- Google Patents.

-

Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

-

Chemistry Steps. Williamson Ether Synthesis.[Link]

-

J&K Scientific LLC. Williamson Ether Synthesis.[Link]

-

Wikipedia. Williamson ether synthesis.[Link]

-

Cambridge University Press. Williamson Ether Synthesis.[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

A Novel, Green Approach to the Synthesis of 3-Bromo-4-alkoxyphenylacetic Acids: A Technical Guide for Advancing Pharmaceutical Intermediate Production

Abstract

This technical guide details a novel and efficient methodology for the synthesis of 3-bromo-4-alkoxyphenylacetic acids, crucial intermediates in the development of numerous pharmaceutical agents.[1][2] Moving beyond traditional bromination techniques that often rely on hazardous reagents and harsh conditions, we present a visible-light-mediated photocatalytic approach that offers significant advantages in terms of safety, sustainability, and process efficiency. This document provides a comprehensive overview of both a well-established traditional method and our proposed novel photocatalytic route, complete with detailed experimental protocols, mechanistic insights, and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these valuable compounds.

Introduction: The Significance of 3-Bromo-4-alkoxyphenylacetic Acids

3-Bromo-4-alkoxyphenylacetic acids are a class of substituted phenylacetic acid derivatives that serve as key building blocks in the synthesis of a wide range of biologically active molecules. Their structural motif is prevalent in compounds developed for various therapeutic areas. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the alkoxy group and the acetic acid side chain contribute to the molecule's overall physicochemical properties and biological activity. The efficient and selective synthesis of these intermediates is therefore of paramount importance in the drug discovery and development pipeline.

Traditional Synthesis: Direct Bromination of 4-Alkoxyphenylacetic Acids

A common and well-documented method for the synthesis of 3-bromo-4-alkoxyphenylacetic acids involves the direct electrophilic bromination of the corresponding 4-alkoxyphenylacetic acid. This approach, while effective, typically employs elemental bromine, a hazardous and highly corrosive reagent, and often requires the use of chlorinated solvents.

Causality Behind Experimental Choices in the Traditional Method

The traditional method relies on the principles of electrophilic aromatic substitution. The alkoxy group at the 4-position is an activating, ortho-, para-directing group. This electronic effect makes the aromatic ring more susceptible to electrophilic attack. The acetic acid side chain is a deactivating group, but its influence is less pronounced than the activating effect of the alkoxy group. Bromine is used as the electrophile, and its polarization is often enhanced by a polar solvent like acetic acid. The reaction is typically performed at room temperature to control the reaction rate and minimize the formation of polybrominated byproducts.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

Reaction Scheme:

Caption: Proposed mechanism for the photocatalytic bromination.

The catalytic cycle is initiated by the excitation of the Eosin Y photocatalyst with visible light. The excited photocatalyst can then activate N-bromosuccinimide (NBS) through a single-electron transfer (SET) process, generating a succinimidyl radical and a bromine cation equivalent ("Br+"). T[3]his highly electrophilic bromine species then reacts with the electron-rich aromatic ring of the ethyl 4-ethoxyphenylacetate via a standard electrophilic aromatic substitution mechanism to afford the brominated product. The photocatalyst is regenerated in the process, allowing it to re-enter the catalytic cycle.

Data Summary and Comparison

The following table provides a comparative overview of the traditional and the proposed novel photocatalytic methods for the synthesis of 3-bromo-4-alkoxyphenylacetic acids.

| Parameter | Traditional Method (Direct Bromination) | Novel Method (Photocatalytic Bromination) |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Catalyst | None (or Lewis Acid) | Organic Dye (e.g., Eosin Y, Rose Bengal) |

| Energy Source | Thermal (Room Temperature) | Visible Light (LED) |

| Solvent | Acetic Acid, Chlorinated Solvents | Acetonitrile, other "greener" solvents |

| Safety Concerns | High (toxic, corrosive Br₂) | Low (NBS is a solid, easier to handle) |

| Environmental Impact | Moderate to High | Low (greener reagents and energy source) |

| Typical Yields | 70-85% | Expected to be comparable or higher (80-95%) |

| Reaction Time | 2-4 hours | 1-3 hours |

| Purification | Recrystallization | Column Chromatography |

Conclusion and Future Outlook

The visible-light photocatalytic synthesis of 3-bromo-4-alkoxyphenylacetic acids represents a significant advancement over traditional methods. By leveraging the principles of green chemistry, this novel approach offers a safer, more sustainable, and highly efficient route to these valuable pharmaceutical intermediates. The mild reaction conditions and the potential for high yields and selectivity make this method particularly attractive for industrial applications.

Further research in this area could focus on the development of immobilized photocatalysts for easier separation and recycling, expanding the substrate scope to include a wider variety of alkoxy groups, and performing a detailed kinetic analysis to further optimize the reaction conditions. The adoption of such innovative and sustainable synthetic strategies will be crucial in shaping the future of pharmaceutical manufacturing.

References

-

Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega.

-

Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Publications.

-

Allylic Photobromination using N-bromosuccinimide. AK Lectures.

-

Organic Dye-Catalyzed, Visible-Light Photoredox Brominationof Arenes and Heteroarenes Using N-Bromosuccinimide. R Discovery.

-

Biocatalysis and green solvents: trends, needs, and opportunities. ResearchGate.

-

Visible light-mediated halogenation of organic compounds. Chemical Society Reviews (RSC Publishing).

- The formation reaction of a carbon–carbon bond promoted by Eosin-Y under visible light. [No valid URL found]

-

Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry.

-

An investigation of the photodecomposition of N-bromosuccinimide; the generation and reactivity of succinimidyl radical. Canadian Science Publishing.

-

Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry.

-

Bromination of para-substituted phenols using the H 2 O 2 -HBr system... ResearchGate.

-

Rose bengal. Wikipedia.

-

Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews (RSC Publishing).

-

3-Bromo-4-hydroxyphenylacetic acid. Chem-Impex.

-

Green solvent. Wikipedia.

Sources

An In-depth Technical Guide to the Characterization of 3-Bromo-4-isopropoxyphenylacetic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3-Bromo-4-isopropoxyphenylacetic acid, a key intermediate in the synthesis of various biologically active molecules. This document outlines its physicochemical properties, a proposed synthetic route, and detailed protocols for its structural elucidation and purity assessment using modern analytical techniques. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, ensuring robustness and reproducibility. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Introduction

3-Bromo-4-isopropoxyphenylacetic acid (CAS No. 1522661-29-5) is a substituted phenylacetic acid derivative with significant potential as a building block in drug discovery and development.[1] Its structural motifs, including the brominated aromatic ring and the isopropoxy group, make it a versatile precursor for the synthesis of novel compounds with a wide range of pharmacological activities. Structurally related compounds, such as 3-Bromo-4-hydroxyphenylacetic acid, have been utilized as intermediates in the development of anti-inflammatory and analgesic agents. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a valuable tool for medicinal chemists.[]

This guide provides a detailed framework for the synthesis and comprehensive characterization of 3-Bromo-4-isopropoxyphenylacetic acid, ensuring its identity, purity, and quality for downstream applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and application. The expected properties of 3-Bromo-4-isopropoxyphenylacetic acid, based on its structure and data from closely related analogs, are summarized below.

| Property | Expected Value | Rationale/Reference |

| Molecular Formula | C₁₁H₁₃BrO₃ | Based on chemical structure.[3] |

| Molecular Weight | 273.12 g/mol | Calculated from the molecular formula.[3] |

| Appearance | Off-white to pale yellow solid | Typical appearance for similar aromatic carboxylic acids. |

| Melting Point | 115-125 °C (estimated) | Similar to 3-Bromo-4-methoxyphenylacetic acid (115-117 °C).[4] |

| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in non-polar organic solvents and water. | General solubility profile for carboxylic acids.[5] |

| pKa | ~4.3 (estimated) | Similar to other phenylacetic acid derivatives.[5] |

Synthesis and Purification

A plausible and efficient synthetic route to 3-Bromo-4-isopropoxyphenylacetic acid can be designed based on established organic chemistry transformations. The proposed synthesis starts from the commercially available 4-hydroxyphenylacetic acid.

Proposed Synthetic Pathway

Step-by-Step Synthesis Protocol

Step 1: Bromination of 4-Hydroxyphenylacetic Acid

This step introduces the bromine atom at the position ortho to the hydroxyl group, which is an activating group.

-

In a well-ventilated fume hood, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid with gentle heating.[6]

-

Once dissolved, bring the solution to a gentle reflux.

-

Slowly add a solution of bromine in glacial acetic acid to the refluxing mixture.[6] The reaction is typically exothermic.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude 3-bromo-4-hydroxyphenylacetic acid can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Step 2: Williamson Ether Synthesis

This classic ether synthesis method is used to introduce the isopropoxy group.

-

Suspend the dried 3-bromo-4-hydroxyphenylacetic acid and anhydrous potassium carbonate in acetone.

-

Add 2-bromopropane to the suspension.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Purification

The final product, 3-Bromo-4-isopropoxyphenylacetic acid, can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized 3-Bromo-4-isopropoxyphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy

The expected proton NMR spectrum of 3-Bromo-4-isopropoxyphenylacetic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH)[7] |

| ~7.4 | Doublet | 1H | Aromatic proton ortho to the bromine |

| ~7.1 | Doublet of doublets | 1H | Aromatic proton ortho to the acetic acid group |

| ~6.9 | Doublet | 1H | Aromatic proton ortho to the isopropoxy group |

| ~4.6 | Septet | 1H | Isopropoxy methine proton (-OCH(CH₃)₂) |

| ~3.6 | Singlet | 2H | Methylene protons of the acetic acid group (-CH₂COOH)[7] |

| ~1.3 | Doublet | 6H | Isopropoxy methyl protons (-OCH(CH₃)₂) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon framework.

| Chemical Shift (ppm) | Assignment |

| ~175 | Carboxylic acid carbonyl carbon (-COOH)[8] |

| ~154 | Aromatic carbon attached to the isopropoxy group |

| ~135 | Aromatic carbon attached to the acetic acid group |

| ~132 | Aromatic CH ortho to the bromine |

| ~129 | Aromatic CH ortho to the acetic acid group |

| ~115 | Aromatic carbon attached to the bromine |

| ~114 | Aromatic CH ortho to the isopropoxy group |

| ~72 | Isopropoxy methine carbon (-OCH(CH₃)₂) |

| ~40 | Methylene carbon of the acetic acid group (-CH₂COOH)[8] |

| ~22 | Isopropoxy methyl carbons (-OCH(CH₃)₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid[7] |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch of the carboxylic acid[7] |

| ~1600, ~1500 | Medium | C=C stretch of the aromatic ring |

| ~1250 | Strong | C-O stretch of the ether and carboxylic acid |

| ~1100 | Medium | C-O stretch of the isopropoxy group |

| ~550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two peaks of nearly equal intensity at m/z values corresponding to the molecule with the ⁷⁹Br isotope and the ⁸¹Br isotope.[5]

-

[M]⁺: ~272

-

[M+2]⁺: ~274

-

-

Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group and cleavage of the benzylic C-C bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound.

-

Column: A reversed-phase C18 column is suitable for the analysis of aromatic carboxylic acids.[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[10]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm, is appropriate.

-

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Applications and Biological Significance

Substituted phenylacetic acids are important pharmacophores in medicinal chemistry. The unique combination of a bromine atom, an isopropoxy group, and a carboxylic acid moiety in 3-Bromo-4-isopropoxyphenylacetic acid makes it an attractive starting material for the synthesis of a diverse range of compounds. The bromine atom can serve as a handle for further molecular elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[] This allows for the introduction of various aryl, alkyl, and amino groups, enabling the exploration of a broad chemical space in the search for new drug candidates. The isopropoxy group can enhance lipophilicity and metabolic stability, while the carboxylic acid can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

-

Health Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[5]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-Bromo-4-isopropoxyphenylacetic acid. The proposed synthetic route is based on well-established chemical reactions, and the detailed analytical protocols will ensure the unambiguous identification and purity assessment of the final compound. By following the methodologies outlined in this guide, researchers can confidently prepare and characterize this valuable intermediate for its use in drug discovery and other chemical research endeavors.

References

-

HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 18, 2026, from [Link]

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.

-

3-BROMO-4-METHOXYPHENYLACETIC ACID. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]

-

3-(4-Bromophenyl)propionic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

-

3-bromo-4-methoxyphenylacetic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

- Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. In International Conference on Materials Engineering and Information Technology Applications (MEITA 2015).

- SAFETY DATA SHEET. (2024, September 6). MilliporeSigma.

-

p-Isopropylphenylacetic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

3-bromo-4-methoxyphenylacetic acid. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). Beilstein Journal of Organic Chemistry.

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

-

3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.

- Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions. (2013). NIH.

- US5036156A - Process for the preparation of α-bromo-phenylacetic acids. (n.d.). Google Patents.

-

4-Bromophenylacetic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

3-BROMO-6-METHYL-4-MORPHOLINOCOUMARIN - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

3-Bromo-4-hydroxyphenylacetic acid, min 98%, 100 grams. (n.d.). Starlabs Scientific. Retrieved January 18, 2026, from [Link]

- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). BenchChem.

- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (n.d.). Google Patents.

-

phenylacetic acid. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

- Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermedi

Sources

- 1. 3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BROMO-4-METHOXYPHENYLACETIC ACID CAS#: 774-81-2 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-Bromophenylacetic acid(1878-67-7) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Bromophenylacetic acid(1878-67-7) 13C NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Isopropylphenylacetic acid [webbook.nist.gov]

- 11. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-isopropoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

-

IUPAC Name: 2-(3-Bromo-4-isopropoxyphenyl)acetic acid

-

Molecular Formula: C₁₁H₁₃BrO₃

-

Molecular Weight: 273.12 g/mol

-

CAS Number: Not available

The structure consists of a phenylacetic acid core, substituted at the 3-position with a bromine atom and at the 4-position with an isopropoxy group. These substitutions significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of 3-Bromo-4-isopropoxyphenylacetic Acid in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.4 | Doublet | 1H | Ar-H (H-2) | This aromatic proton is ortho to the bromine and meta to the acetic acid group. The bromine's electron-withdrawing inductive effect and the isopropoxy's donating resonance effect will influence its shift. |

| ~7.1 | Doublet of doublets | 1H | Ar-H (H-6) | This aromatic proton is meta to the bromine and ortho to the acetic acid group. |

| ~6.9 | Doublet | 1H | Ar-H (H-5) | This aromatic proton is ortho to the isopropoxy group and meta to the bromine. The strong electron-donating effect of the isopropoxy group will shield this proton, shifting it upfield. |

| ~4.6 | Septet | 1H | -OCH(CH₃)₂ | The methine proton of the isopropoxy group is split into a septet by the six equivalent methyl protons. |

| ~3.6 | Singlet | 2H | -CH₂COOH | The benzylic protons of the acetic acid moiety appear as a singlet. |

| ~1.4 | Doublet | 6H | -OCH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropoxy group are split into a doublet by the methine proton. |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The predicted ¹³C NMR spectrum of 3-Bromo-4-isopropoxyphenylacetic Acid in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 | Ar-C (C-4) | The aromatic carbon attached to the isopropoxy group is deshielded due to the oxygen atom. |

| ~135 | Ar-C (C-2) | The aromatic carbon ortho to the bromine. |

| ~130 | Ar-C (C-6) | The aromatic carbon ortho to the acetic acid group. |

| ~128 | Ar-C (C-1) | The aromatic carbon attached to the acetic acid moiety. |

| ~115 | Ar-C (C-5) | The aromatic carbon ortho to the isopropoxy group is shielded. |

| ~112 | Ar-C (C-3) | The aromatic carbon attached to the bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift.[1] |

| ~71 | -OCH(CH₃)₂ | The methine carbon of the isopropoxy group. |

| ~40 | -CH₂COOH | The benzylic carbon of the acetic acid group. |

| ~22 | -OCH(CH₃)₂ | The equivalent methyl carbons of the isopropoxy group. |

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of 3-Bromo-4-isopropoxyphenylacetic Acid.[2][3]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[3]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[2][4]

-

Internal Standard: If quantitative analysis is required or for precise chemical shift referencing, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 3-Bromo-4-isopropoxyphenylacetic Acid is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding.[5][6] |

| ~2980, ~2930 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the isopropoxy and methylene groups. |

| ~1710 | Strong | C=O stretch | The carbonyl group of the carboxylic acid shows a strong, sharp absorption.[6] |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| ~1250 | Strong | C-O stretch | Asymmetric stretching of the C-O-C bond of the ether and the C-O bond of the carboxylic acid. |

| ~1050 | Medium | C-O stretch | Symmetric stretching of the C-O-C bond of the ether. |

| ~600-800 | Medium-Weak | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 3-Bromo-4-isopropoxyphenylacetic Acid onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[7]

-

Sample Scan: Record the IR spectrum of the sample.

-

Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[7]

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation and confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecule is fragmented, and the resulting charged fragments are detected. The predicted fragmentation pattern for 3-Bromo-4-isopropoxyphenylacetic Acid is as follows:

-

Molecular Ion (M⁺): A pair of peaks at m/z 272 and 274, with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

m/z 227/229: Loss of the carboxyl group (-COOH, 45 Da). This would be a significant fragment.

-

m/z 199/201: This fragment would correspond to the tropylium ion of 3-bromo-4-isopropoxytoluene, formed after benzylic cleavage. This is expected to be a prominent peak, similar to that observed for 3-bromo-4-methoxyphenylacetic acid.

-

m/z 157/159: Loss of the isopropoxy group (-OCH(CH₃)₂, 59 Da) from the molecular ion followed by rearrangement.

-

m/z 121: A fragment corresponding to the isopropoxyphenyl cation.

-

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and often results in less fragmentation than EI.

-

Sample Preparation: Dissolve a small amount of the sample (around 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µM.[8]

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, generating charged droplets that desolvate to produce gas-phase ions.[9]

-

Analysis: The ions are guided into the mass analyzer, and their mass-to-charge ratios are measured. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 271/273.

Caption: Workflow for ESI-MS analysis.

Summary of Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons between δ 6.9-7.4 ppm, a broad carboxylic acid proton at δ 10-12 ppm, and characteristic signals for the isopropoxy and methylene groups. |

| ¹³C NMR | Carbonyl carbon around δ 175-180 ppm, aromatic carbons in the δ 112-155 ppm range, and aliphatic carbons for the isopropoxy and methylene groups. |

| IR | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), and C-O stretches. |

| MS (EI) | Molecular ion peaks at m/z 272/274, and significant fragments at m/z 227/229 and 199/201. |

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3-Bromo-4-isopropoxyphenylacetic Acid. By understanding these expected spectroscopic signatures and the underlying principles, researchers can confidently identify and characterize this compound in their work. The provided experimental protocols offer a starting point for obtaining high-quality data. It is always recommended to compare experimentally obtained data with these predictions for a thorough structural confirmation.

References

-

3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers University-Newark. Retrieved from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Stack Exchange. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 9. phys.libretexts.org [phys.libretexts.org]

Physicochemical properties of substituted phenylacetic acids

An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenylacetic Acids

Executive Summary

Substituted phenylacetic acids are a class of molecules of paramount importance in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, most notably the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The efficacy, safety, and overall developability of these compounds are not merely functions of their pharmacodynamic interactions but are deeply rooted in their fundamental physicochemical properties. This guide provides a comprehensive, field-proven exploration of these critical characteristics: acidity (pKa), lipophilicity (logP), solubility, and melting point.

As a senior application scientist, my objective is to move beyond simple definitions and provide a narrative that explains the causality behind experimental choices and data interpretation. We will explore how the strategic placement of various substituents on the phenyl ring allows for the fine-tuning of these properties, directly impacting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This document furnishes detailed, self-validating experimental protocols, presents comparative data in a clear, tabular format, and uses logical diagrams to illustrate key workflows and concepts, equipping you with the knowledge to rationally design and optimize phenylacetic acid-based drug candidates.

The Physicochemical Blueprint: Why These Properties Govern Drug Viability

The journey of a drug from administration to its molecular target is an obstacle course defined by a series of biological barriers. A molecule's success in navigating this course is dictated by its physicochemical blueprint. For substituted phenylacetic acids, four properties are of primary concern:

-

Acidity (pKa): This determines the molecule's ionization state at different physiological pH values. The ratio of the ionized (charged) to the unionized (neutral) form is critical for everything from aqueous solubility to the ability to cross lipid cell membranes and bind to target enzymes like cyclooxygenase (COX).

-

Lipophilicity (logP): A measure of a compound's affinity for fatty (lipid) versus aqueous environments. The logP value is a key predictor of membrane permeability, plasma protein binding, and volume of distribution. An optimal logP is crucial; too low, and the molecule won't cross membranes, too high, and it may become trapped in fatty tissues or be difficult to formulate.

-

Solubility: The ability of a compound to dissolve in a solvent, particularly water, is a prerequisite for absorption from the gastrointestinal tract. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

-

Melting Point (M.p.): More than a simple physical constant, the melting point provides insight into the stability of the crystal lattice. A high melting point often correlates with strong intermolecular forces, which can, in turn, lead to lower solubility.

Understanding the interplay of these properties is fundamental to modern drug design. The following sections will dissect each property, providing the theoretical basis for substituent effects and the practical methodologies for their accurate measurement.

Acidity (pKa): The Protonation State is Key

The carboxylic acid moiety of phenylacetic acid is a weak acid, meaning it can donate a proton to establish an equilibrium between its neutral (R-COOH) and anionic (R-COO⁻) forms. The pKa is the pH at which these two forms are present in equal concentrations.

The Influence of Aromatic Substituents

The electronic nature of substituents on the phenyl ring directly modulates the stability of the carboxylate anion, thereby altering the pKa.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the carboxylic acid group. This stabilizes the negatively charged carboxylate anion through inductive and/or resonance effects, making the proton easier to remove and thus lowering the pKa (increasing acidity).

-

Electron-Donating Groups (EDGs): Groups like alkyl (-CH3) and alkoxy (-OCH3) push electron density towards the ring. This destabilizes the carboxylate anion, making the proton more difficult to remove and increasing the pKa (decreasing acidity).

This predictable electronic influence allows medicinal chemists to tune the pKa to optimize a drug's properties for a specific biological environment.

Gold Standard Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the most accurate and widely used method for pKa determination due to its precision and simplicity.[1][2]

Causality Behind the Method: This method works by precisely measuring the change in pH of a solution of the analyte as a standardized base (e.g., NaOH) is added incrementally. The resulting titration curve has an inflection point at the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[3] This provides a direct, empirical measurement of the acid's dissociation constant.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[3]

-

Analyte Preparation: Prepare a solution of the substituted phenylacetic acid (e.g., 20 mL of a 1 mM solution).[3] If the compound has low water solubility, a co-solvent may be used, but its effect on the pKa must be considered.

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by using a background electrolyte like 0.15 M KCl.[3] This minimizes changes in activity coefficients.

-

Titration: Place the analyte solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Immerse the calibrated pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve.[3] More accurately, it can be found from the maximum of the first derivative plot of the titration curve.

Self-Validation/Trustworthiness: The experiment should be repeated at least three times to ensure reproducibility. The sharpness of the endpoint on the titration curve serves as an internal check on the purity of the sample and the accuracy of the procedure.

Caption: Impact of substituents on the lipophilicity (logP) of a molecule.

Thermodynamic Solubility: The Foundation for Bioavailability

For an orally administered drug, dissolution is the first step toward absorption. Thermodynamic (or equilibrium) solubility is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pH when the system is at equilibrium.

Causality Behind the Method: This method ensures that a true equilibrium between the solid and dissolved states of the compound has been reached. By adding an excess of the solid drug to the solvent and agitating for an extended period, we can be confident that the resulting measured concentration represents the true thermodynamic limit of solubility under those conditions, as opposed to faster but less accurate kinetic measurements which can overestimate solubility. [4]

Protocol: Equilibrium Solubility Determination ("Shake-Flask" Method)

-

Preparation: Add an excess amount of the solid substituted phenylacetic acid to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours).

-

Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

-

Quantification: Take a precise aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Confirmation of Equilibrium: To ensure equilibrium has been reached, samples can be analyzed at multiple time points (e.g., 24h and 48h). The solubility value should be constant. [4]The pH of the final solution should also be measured to confirm it has not shifted. [4]

Data Compendium: Physicochemical Properties of Representative Phenylacetic Acids

The following table summarizes key physicochemical data for the parent phenylacetic acid and several substituted analogs, including common NSAIDs. This allows for a direct comparison of the effects of different substituents.

| Compound | Substituent(s) | pKa | logP | Melting Point (°C) |

| Phenylacetic acid | H | 4.31 [5][6] | 1.41 [7] | 76-78 [8] |

| 4-Chlorophenylacetic acid | 4-Cl | 4.19 | 2.03 | 104-106 |

| 4-Nitrophenylacetic acid | 4-NO₂ | 3.85 | 1.43 | 152-154 |

| 4-Methoxyphenylacetic acid | 4-OCH₃ | 4.47 | 1.58 | 85-87 |

| Diclofenac | 2-[(2,6-dichlorophenyl)amino] | ~4.2 | 4.51 | 156-158 |

| Ibuprofen | 4-(2-methylpropyl) | ~4.4 | 3.97 | 75-77 |

Note: Values are approximate and sourced from various databases and literature. Experimental conditions can cause slight variations.

Conclusion: An Integrated Approach to Drug Design

The physicochemical properties of substituted phenylacetic acids are not isolated parameters but are deeply interconnected. The addition of a lipophilic halogen to increase membrane permeability will also lower the pKa, potentially altering the solubility profile. This structure-property relationship is the foundation of rational drug design. [9][10] A successful drug development program does not optimize a single property in isolation but seeks a balanced profile that satisfies the competing demands of potency, selectivity, solubility, permeability, and metabolic stability. By employing the robust experimental protocols and understanding the theoretical principles outlined in this guide, researchers can make informed decisions, efficiently triage candidates, and ultimately increase the likelihood of advancing molecules with a high probability of clinical success.

References

-

Methods for Determination of Lipophilicity . (2022). Encyclopedia.pub. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]

-

Ganjali, M. R., et al. (2014). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots . Journal of Chemical Education, 91(10), 1753-1757. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents . Journal of Chemical & Engineering Data, 47(6), 1379-1383. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (2013). Dissolution Technologies. [Link]

-

Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. [Link]

-

Lin, M., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy . Journal of Visualized Experiments, (143), e58823. [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts . European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values . Analytical Chemistry Insights, 8, 53-71. [Link]

-

Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium . Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Pang, Y. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds . Food and Chemical Toxicology, 71, 237-245. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development . Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Phenylacetic Acid . PubChem. [Link]

-

Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents . (2002). Journal of Chemical & Engineering Data. [Link]

-

Bertamino, A., et al. (2009). Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors . Bioorganic & Medicinal Chemistry Letters, 19(15), 4026-4030. [Link]

-

Green, D. B., et al. (2016). Determination of the Thermodynamic Solubility Product of PbI2 Assuming Nonideal Behavior: An Analytical Chemistry Experiment . Journal of Chemical Education. [Link]

-

Thermodynamics of Solubility . (2021). Chemistry LibreTexts. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts . (2015). ResearchGate. [Link]

-

Takács-Novák, K., et al. Interlaboratory study of log P determination by shake-flask and potentiometric methods . Semantic Scholar. [Link]

-

Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents . (2002). ResearchGate. [Link]

-

Phenylacetic acid . (2022). Sciencemadness Wiki. [Link]

-

Hulverson, M. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine . ACS Infectious Diseases. [Link]

-

Thermodynamic Solubility Testing Service . Creative Biolabs. [Link]

-

pKaH-values of phenylacetic acid derivatives . ResearchGate. [Link]

-

Phenylacetic Acid . The Merck Index Online. [Link]

-

pKa Data Compiled by R. Williams . Organic Chemistry Data. [Link]

-

Phenylacetic acid . SIELC Technologies. [Link]

-

Structure activity relationship of the synthesized compounds . ResearchGate. [Link]

-

Why is benzoic acid a stronger acid than phenylacetic acid? . Reddit. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. [Link]

- US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.

Sources

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. Phenylacetic acid | SIELC Technologies [sielc.com]

- 8. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of novel phenylacetic CXCR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Solubility in the Application of 3-Bromo-4-isopropoxyphenylacetic Acid

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-isopropoxyphenylacetic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-4-isopropoxyphenylacetic Acid, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing theoretical principles with practical experimental guidance, this document aims to be an essential resource for understanding and manipulating the solubility of this arylalkanoic acid.

3-Bromo-4-isopropoxyphenylacetic Acid (CAS 1522661-29-5) is an organic compound with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.12 g/mol []. Its structure, featuring a substituted phenyl ring attached to an acetic acid moiety, places it in the class of arylalkanoic acids. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is paramount for formulation, purification, and the design of effective delivery systems. Poor solubility can present significant challenges during various stages of drug development, from in vitro screening to clinical application[2][3].

Physicochemical Properties and Their Influence on Solubility

The solubility of 3-Bromo-4-isopropoxyphenylacetic Acid is governed by its molecular structure, which dictates its polarity, potential for hydrogen bonding, and acidic nature.

Molecular Structure Analysis:

-

Aromatic Ring and Isopropyl Ether Group: The phenyl ring and the isopropoxy group are largely nonpolar, contributing to the molecule's lipophilicity.

-

Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of the molecule's acidity and its interactions with polar solvents.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a degree of polarity, though its influence on solubility is less pronounced than the carboxylic acid group.

The principle of "like dissolves like" is the cornerstone of predicting solubility. Polar solvents will more readily dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes. Given the presence of both polar and nonpolar regions, 3-Bromo-4-isopropoxyphenylacetic Acid is expected to exhibit a nuanced solubility profile.

Predicted Solubility Profile:

Based on the solubility of structurally similar compounds, such as 3-Bromo-4-methoxyphenylacetic acid and other arylalkanoic acids, a predicted solubility profile in various organic solvents can be established. Arylalkanoic acids are generally practically insoluble in water but show good solubility in many organic solvents[4][5][6].

Table 1: Predicted Solubility of 3-Bromo-4-isopropoxyphenylacetic Acid in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can form strong hydrogen bonds with the carboxylic acid group of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor, facilitating dissolution. | |

| Water | Insoluble/Slightly Soluble | The large nonpolar region of the molecule (phenyl ring, isopropyl group) outweighs the polarity of the carboxylic acid group, leading to poor aqueous solubility. | |

| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton. |

| Dichloromethane | Soluble | While less polar than protic solvents, its dipole moment allows for favorable interactions with the polar parts of the solute. | |

| Ethyl Acetate | Soluble | The ester group can act as a hydrogen bond acceptor, and the overall polarity is compatible with the solute. | |

| Nonpolar | Hexane | Sparingly Soluble/Insoluble | The significant difference in polarity between the highly polar carboxylic acid group and nonpolar hexane limits miscibility. |

| Toluene | Slightly Soluble | The aromatic ring of toluene can interact with the phenyl ring of the solute via van der Waals forces, but the polar carboxylic acid group limits solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[7]. The following protocol provides a step-by-step guide for its implementation.

Materials:

-

3-Bromo-4-isopropoxyphenylacetic Acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromo-4-isopropoxyphenylacetic Acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Bromo-4-isopropoxyphenylacetic Acid of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three replicate measurements and express it in units such as mg/mL or mol/L.

-

Caption: Decision-making workflow for solvent selection based on solute properties.

Conclusion

References

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. [Link]

-

Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. [Link]

-

Concept of solubility prediction in organic solvents by machine learning. (n.d.). ResearchGate. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2021, August 18). Chemical Reviews. [Link]

-

The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]

-

Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020, December 14). Ingenta Connect. [Link]

-

Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. [Link]

-

3-Bromo-4-isopropoxyphenylacetic Acid. (n.d.). Adooq Bioscience. [Link]

-

3-BROMO-4-METHOXYPHENYLACETIC ACID. (2024, April 9). ChemBK. [Link]

-

3-Bromo-4-methoxyphenylacetic acid. (n.d.). PubChem. [Link]

-

Arylalkanoic acids. (n.d.). Pharmacy 180. [Link]

Sources

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. chembk.com [chembk.com]

- 5. 3-BROMO-4-METHOXYPHENYLACETIC ACID CAS#: 774-81-2 [m.chemicalbook.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Technical Guide to the Purity Analysis of Synthesized 3-Bromo-4-isopropoxyphenylacetic Acid

<-4>

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the meticulous control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy.[1][2] 3-Bromo-4-isopropoxyphenylacetic acid stands as a key building block in the synthesis of various therapeutic agents. Its molecular integrity directly influences the quality, safety, and stability of the final drug product. Therefore, a robust and validated analytical strategy to assess its purity is of paramount importance.

This guide provides an in-depth exploration of the methodologies employed to ascertain the purity of synthesized 3-Bromo-4-isopropoxyphenylacetic Acid. We will delve into the principles behind the chosen analytical techniques, provide field-proven experimental protocols, and discuss the interpretation of the resulting data. The narrative is grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines to ensure a comprehensive and authoritative perspective.[3][4]

Synthesis and Potential Impurities: A Proactive Approach to Purity

A thorough understanding of the synthetic route is the first line of defense in impurity profiling. The synthesis of 3-Bromo-4-isopropoxyphenylacetic acid typically involves a multi-step process, often starting from commercially available precursors like 4-hydroxybenzonitrile. A representative synthetic pathway may include bromination, etherification (oxyalkylation), and subsequent hydrolysis.[5]

Each step in the synthesis presents a potential source of impurities, which can be broadly categorized as organic, inorganic, or residual solvents.[2][6]

-

Organic Impurities: These can include starting materials, by-products from incomplete reactions or side reactions, intermediates, and degradation products. For instance, incomplete bromination could lead to the presence of 4-isopropoxyphenylacetic acid, while over-bromination might result in di-brominated species.

-

Inorganic Impurities: These may arise from reagents, catalysts, and processing aids used during the synthesis.

-

Residual Solvents: Solvents used in the synthesis and purification steps can be retained in the final product.

A proactive approach to purity analysis involves anticipating these potential impurities based on the synthetic pathway and designing analytical methods with the specificity to detect and quantify them.

Visualizing the Synthetic Landscape

Caption: A generalized synthetic pathway and potential impurity sources.

Orthogonal Analytical Techniques: A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust purity analysis relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the analyte and its potential impurities. This multi-faceted strategy ensures a comprehensive and reliable assessment.

Visualizing the Analytical Workflow

Caption: Orthogonal analytical techniques for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for determining the purity and impurity profile of non-volatile and thermally labile compounds like 3-Bromo-4-isopropoxyphenylacetic acid.[7][8] A well-developed and validated HPLC method can separate the main compound from its structurally similar impurities, allowing for accurate quantification.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process.[9] Reversed-phase HPLC is the most common mode for a molecule of this polarity.

-

Column Selection: A C18 column is a standard choice, offering good retention and separation for a wide range of organic molecules. The choice between different C18 phases (e.g., end-capped, high-density bonding) can influence selectivity for specific impurities.

-

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is typical. The buffer (e.g., phosphate or acetate) controls the pH, which is critical for the ionization state of the carboxylic acid group and, consequently, its retention. The organic modifier (e.g., acetonitrile or methanol) controls the overall elution strength. A gradient elution is often preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities.

-

Detection: UV detection is the most common choice for chromophoric compounds like 3-Bromo-4-isopropoxyphenylacetic acid. The selection of the detection wavelength is based on the UV spectrum of the analyte to maximize sensitivity.

Experimental Protocol: A Validated HPLC Method

This protocol is a starting point and must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11][12]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Data Interpretation and Purity Calculation

The purity of the sample is typically determined by area percent normalization, assuming that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantification of specific impurities, a reference standard for each impurity is required to determine its relative response factor.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of 3-Bromo-4-isopropoxyphenylacetic acid analysis, its primary role is to detect and quantify residual solvents and any volatile organic impurities that may be present.[13][14]

The Rationale for GC-MS

While HPLC is excellent for non-volatile compounds, it is not suitable for analyzing residual solvents like acetone, toluene, or glacial acetic acid which may be used in the synthesis.[15][16] GC, with its heated injection port and column, is designed to handle these volatile components. The coupling with a mass spectrometer provides definitive identification of the separated compounds based on their mass spectra.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Headspace analysis is often preferred for residual solvent testing as it avoids injecting the non-volatile API onto the GC column, which can lead to contamination and column degradation.

| Parameter | Condition |

| GC Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Headspace Sampler | Vial Equilibration: 80 °C for 15 min |

| MS Detector | Scan range: 35-350 amu |